2-Hydroxycinnamaldehyde

Beschreibung

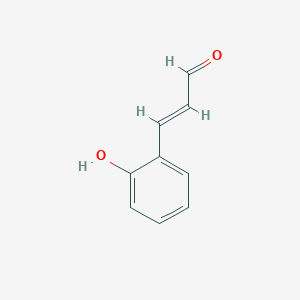

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(2-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-3-5-8-4-1-2-6-9(8)11/h1-7,11H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDNZCQPDVTDET-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601295133 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60125-23-7, 3541-42-2 | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60125-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamaldehyde, o-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003541422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601295133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

131 - 132 °C | |

| Record name | (E)-3-(2-Hydroxyphenyl)-2-propenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Hydroxycinnamaldehyde: Natural Sources, Quantification, and Cellular Signaling Pathways

Introduction

This compound (HCA), a naturally occurring phenolic compound, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory, anti-cancer, and cardioprotective effects. While predominantly known as a constituent of cinnamon (Cinnamomum cassia), the exploration of alternative botanical sources is a growing area of interest for natural product researchers and drug development professionals. This technical guide provides a comprehensive overview of the known and potential natural sources of this compound beyond cinnamon, detailed experimental protocols for its extraction and quantification, and an in-depth look at its modulation of key cellular signaling pathways.

Natural Sources of this compound

While Cinnamomum cassia remains the most well-documented source of this compound[1], literature suggests its presence in other species, particularly within the Lauraceae family. One such reported source is Cryptocarya amygdalina. Furthermore, hydroxycinnamaldehydes, as a class of compounds, are recognized as minor components of lignins in various plants. Their presence can be more pronounced in plants with genetic modifications affecting the lignin biosynthesis pathway, specifically those deficient in cinnamyl alcohol dehydrogenase (CAD).

Quantitative Data on this compound

Quantitative data for this compound in plant sources other than cinnamon is not extensively reported in publicly available literature. The following table provides a summary of known and potential sources. Researchers are encouraged to use the provided analytical methods to quantify HCA in these and other related species.

| Plant Species/Family | Plant Part | Compound Class | Reported Presence | Quantitative Data (mg/g dry weight) | Citation |

| Cinnamomum cassia | Stem Bark | Phenylpropanoid | Yes | Widely variable, can be a major component | [2][3] |

| Cryptocarya amygdalina | Not Specified | Phenylpropanoid | Yes | Not specified in available literature | |

| Lauraceae Family | Various | Phenylpropanoid | Potential | Not widely reported | [4][5] |

| CAD-deficient Plants | Lignified Tissues | Lignin Monomer | Potential | Dependent on species and mutation |

Experimental Protocols

I. Extraction and Quantification of this compound from Plant Material

This protocol provides a general framework for the extraction and quantification of this compound from botanical sources using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

A. Sample Preparation and Extraction

-

Grinding: Dry the plant material (e.g., leaves, bark) at 40°C to a constant weight and grind it into a fine powder (approximately 0.5 mm particle size).

-

Extraction: a. Weigh 1 gram of the powdered plant material into a flask. b. Add 20 mL of 80% methanol. c. Sonicate the mixture for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet twice more. g. Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Sample Reconstitution: Dissolve the dried extract in a known volume of mobile phase (e.g., 5 mL) and filter through a 0.45 µm syringe filter prior to HPLC analysis.

B. HPLC-DAD Analysis

-

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and diode array detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used.

-

Solvent A: 0.1% Formic acid in water.

-

Solvent B: Acetonitrile.

-

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10-40% B

-

20-25 min: 40-70% B

-

25-30 min: 70-10% B

-

30-35 min: 10% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 320 nm).

-

Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration in the plant extract can be determined by comparing the peak area of the analyte with the calibration curve.

II. Analysis of STAT3 Phosphorylation by Western Blot

This protocol details the procedure for assessing the inhibitory effect of this compound on the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) in a cell-based assay.

-

Cell Culture and Treatment: a. Plate cells (e.g., DU145 prostate cancer cells) in a 6-well plate and grow to 70-80% confluency. b. Treat the cells with varying concentrations of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: a. Wash the cells with ice-cold phosphate-buffered saline (PBS). b. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes. e. Centrifuge at 14,000 rpm for 20 minutes at 4°C. f. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE: a. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a polyacrylamide gel (e.g., 10%). c. Run the gel at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

-

Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Visualize the bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize the results, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.

III. Nrf2 Nuclear Translocation Assay by Immunofluorescence

This protocol describes how to visualize the activation of the Nrf2 pathway by observing its translocation to the nucleus following treatment with this compound.

-

Cell Culture and Treatment: a. Seed cells (e.g., H9c2 cardiomyocytes) on glass coverslips in a 24-well plate. b. Treat the cells with this compound for the desired time.

-

Cell Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: a. Wash three times with PBS. b. Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes. c. Incubate with a primary antibody against Nrf2 overnight at 4°C. d. Wash three times with PBST. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1-2 hours at room temperature in the dark.

-

Nuclear Staining and Mounting: a. Wash three times with PBST. b. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. c. Wash with PBS. d. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Nrf2 translocation is confirmed by the co-localization of the Nrf2 signal (green) with the nuclear signal (blue).

Signaling Pathway Diagrams

Inhibition of STAT3 Signaling by this compound

This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation at Tyr705. This prevents the dimerization and subsequent nuclear translocation of STAT3, leading to the downregulation of its target genes involved in cell proliferation and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]

- 3. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 2-Hydroxycinnamaldehyde: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (HCA), a naturally occurring phenylpropanoid found in the stem bark of Cinnamomum cassia, has garnered significant attention in the scientific community for its diverse pharmacological activities.[1][2][3] As a derivative of cinnamaldehyde, HCA exhibits promising anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visual exploration of its engagement with key cellular signaling pathways, offering a critical resource for researchers in drug discovery and development.

Physicochemical Properties

The physicochemical characteristics of this compound are fundamental to its pharmacokinetic and pharmacodynamic profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with biological targets. A summary of these properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2-hydroxyphenyl)prop-2-enal | PubChem |

| Synonyms | o-Hydroxycinnamaldehyde, 3-(2-Hydroxyphenyl)-2-propenal | BOC Sciences, TCI America |

| CAS Number | 3541-42-2 | TCI America |

| Molecular Formula | C₉H₈O₂ | PubChem |

| Molecular Weight | 148.16 g/mol | PubChem |

| Appearance | Light yellow to orange powder/crystal | TCI America, Benchchem |

| Melting Point | 126 °C | ChemicalBook, TCI America |

| Boiling Point | 311.3 ± 17.0 °C (Predicted) | ChemicalBook |

| Density | 1.174 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| Solubility | Slightly soluble in Chloroform (heated) and Methanol (heated) | ChemicalBook |

| pKa (Predicted) | 8.99 ± 0.35 | ChemicalBook |

| LogP (Predicted) | 1.674 | ChemicalBook |

Core Biological Activities and Signaling Pathways

This compound exerts its biological effects by modulating several critical intracellular signaling pathways. Its anti-cancer and anti-inflammatory activities are primarily attributed to its ability to inhibit STAT3 and Wnt/β-catenin signaling, and to activate the Nrf2/HO-1 antioxidant response pathway.

STAT3 Signaling Pathway Inhibition

HCA has been identified as a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many cancers. HCA directly binds to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation into the nucleus, leading to the downregulation of STAT3 target genes responsible for cell cycle progression (e.g., cyclin D1) and survival (e.g., Bcl-2). This cascade of events ultimately induces cell cycle arrest and apoptosis in cancer cells.

Figure 1: HCA-mediated inhibition of the STAT3 signaling pathway.

Nrf2/HO-1 Signaling Pathway Activation

This compound demonstrates significant antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under conditions of oxidative stress, HCA promotes the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This binding leads to the increased expression of protective enzymes such as Heme Oxygenase-1 (HO-1), which play a crucial role in mitigating oxidative damage.

Figure 2: Activation of the Nrf2/HO-1 antioxidant pathway by HCA.

Wnt/β-Catenin Signaling Pathway Inhibition

Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer. This compound has been shown to suppress this pathway. In the canonical Wnt pathway, the binding of Wnt ligands to their receptors leads to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with T-cell factor (TCF) to activate the transcription of target genes like c-myc and cyclin D1, which drive cell proliferation. HCA inhibits this pathway by suppressing the binding of the β-catenin/TCF complex to DNA, thereby downregulating the expression of these oncogenic target genes and inhibiting tumor growth.

Figure 3: Inhibition of the Wnt/β-Catenin signaling pathway by HCA.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of physicochemical data and the investigation of biological activity.

Synthesis of this compound

A common laboratory synthesis of this compound involves a condensation reaction between 2-hydroxybenzaldehyde and vinyl acetate.

Workflow:

Figure 4: General workflow for the synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: To a stirred suspension of potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN), add a solution of 2-hydroxybenzaldehyde and vinyl acetate in acetonitrile.

-

Reflux: Heat the reaction mixture to reflux and maintain for approximately 48 hours.

-

Workup: After cooling, pour the reaction mixture into cold water and dilute with ethyl acetate (EtOAc).

-

Extraction & Separation: Transfer the mixture to a separatory funnel. Wash the organic layer with a 10% sodium hydroxide (NaOH) solution. Separate the aqueous layer.

-

Acidification: Acidify the separated aqueous layer with a 10% hydrochloric acid (HCl) solution.

-

Final Extraction: Extract the acidified aqueous layer with dichloromethane (CH₂Cl₂).

-

Purification: Dry the resulting organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield pure this compound.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. The capillary method using a melting point apparatus is a standard procedure.

Detailed Protocol:

-

Sample Preparation: Finely powder a small amount of dry this compound.

-

Capillary Loading: Dip the open end of a capillary tube into the powder and gently tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Measurement: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the block rapidly to about 15-20 °C below the expected melting point (approx. 126 °C), then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂. A sharp range (0.5-1.0 °C) indicates high purity.

Determination of Solubility

Solubility provides insights into the polarity and functional groups of a molecule. A systematic approach is used to classify the compound.

Detailed Protocol:

-

Initial Test (Water): Add approximately 25 mg of this compound to 0.75 mL of deionized water in a test tube. Shake vigorously. Observe if the compound dissolves. (HCA is expected to be largely insoluble).

-

Aqueous Base Test (5% NaOH): To a fresh sample, add 0.75 mL of 5% NaOH solution. Shake vigorously. The phenolic hydroxyl group of HCA is acidic and should react with a strong base, making it soluble.

-

Aqueous Acid Test (5% HCl): To a fresh sample, add 0.75 mL of 5% HCl solution. Shake vigorously. As HCA does not contain a basic functional group, it is expected to be insoluble.

-

Organic Solvent Test: Test the solubility in various organic solvents (e.g., methanol, chloroform, DMSO) by adding 25 mg of HCA to 0.75 mL of the solvent and observing dissolution.

Spectral Data

Spectroscopic analysis is indispensable for structural elucidation and confirmation.

Table 2: Spectroscopic Data for this compound

| Technique | Data and Interpretation |

| UV-Visible Spectroscopy | Cinnamaldehyde and its derivatives exhibit strong UV absorbance due to the extended π-conjugation system of the aromatic ring, double bond, and carbonyl group. The λmax is typically observed around 280-320 nm. |

| Infrared (IR) Spectroscopy | - O-H stretch: A broad band around 3100-3300 cm⁻¹ indicates the phenolic hydroxyl group. - C=O stretch: A strong, sharp peak around 1650-1680 cm⁻¹ is characteristic of the α,β-unsaturated aldehyde carbonyl group. - C=C stretch: Peaks around 1570-1625 cm⁻¹ correspond to the aromatic and vinylic C=C bonds. - C-H stretch (aromatic/vinylic): Peaks typically appear just above 3000 cm⁻¹. |

| ¹H NMR Spectroscopy | - Aldehyde proton (-CHO): A doublet around δ 9.7-9.8 ppm. - Aromatic protons: A complex multiplet pattern between δ 6.8-7.6 ppm. - Vinylic protons (-CH=CH-): Two doublets between δ 6.6-7.8 ppm with a large coupling constant (J ≈ 16 Hz) indicating a trans configuration. - Phenolic proton (-OH): A broad singlet, chemical shift can vary. |

| ¹³C NMR Spectroscopy | - Carbonyl carbon (C=O): A signal around δ 194 ppm. - Aromatic & Vinylic carbons: Multiple signals in the range of δ 115-160 ppm. - C-OH bearing carbon: A signal around δ 155-158 ppm. |

Conclusion

This compound is a multifaceted natural product with well-defined physicochemical properties and significant biological activities. Its ability to modulate key signaling pathways like STAT3, Nrf2/HO-1, and Wnt/β-catenin makes it a compelling candidate for further investigation in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides a foundational repository of technical information to support and facilitate ongoing and future research endeavors in this promising area.

References

2-Hydroxycinnamaldehyde: A Technical Guide for Researchers

CAS Number: 3541-42-2

Chemical Structure:

-

IUPAC Name: (E)-3-(2-hydroxyphenyl)prop-2-enal[1]

-

SMILES: C1=CC=C(C(=C1)C=CC=O)O

-

InChI Key: BSDNZCQPDVTDET-HWKANZROSA-N

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 3541-42-2 | |

| Molecular Formula | C₉H₈O₂ | |

| Molecular Weight | 148.16 | |

| Purity | >98.0% (HPLC) | |

| Appearance | Light yellow to Yellow to Orange powder to crystal | |

| Melting Point | 126 °C | |

| Boiling Point | 311.3°C at 760 mmHg | |

| Density | 1.174 g/cm³ | |

| Synonyms | 3-(2-Hydroxyphenyl)-2-propenal, o-hydroxycinnamaldehyde |

Biological Activity and Therapeutic Potential

2-Hydroxycinnamaldehyde (HCA) is a phenylpropanoid naturally found in the bark of Cinnamomum cassia. It has garnered significant attention in the scientific community for its potent anti-tumor and anti-inflammatory properties. Research has demonstrated that HCA exerts its biological effects through the modulation of key cellular signaling pathways, making it a promising candidate for drug development, particularly in oncology.

Inhibition of STAT3 Signaling Pathway

A primary mechanism of action for this compound is the direct inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is often constitutively active in many human cancers. HCA has been shown to directly bind to STAT3, which inhibits its phosphorylation at the tyrosine 705 residue. This prevention of phosphorylation subsequently blocks STAT3 dimerization and its translocation to the nucleus, leading to the downregulation of STAT3 target genes that are crucial for cell cycle progression and the prevention of apoptosis. The inhibitory effect of HCA on STAT3 is also associated with an increase in reactive oxygen species (ROS).

Suppression of Wnt/β-catenin Signaling

This compound has also been identified as an inhibitor of the Wnt/β-catenin signaling pathway, another critical pathway often dysregulated in cancers, particularly colorectal cancer. HCA has been shown to suppress the transcriptional activity of β-catenin/T-cell factor (TCF) complexes. This leads to the downregulation of Wnt target genes such as c-myc and cyclin D1, which are involved in cell proliferation.

Experimental Protocols

Synthesis of this compound

A three-step semi-synthetic approach from cinnamaldehyde isolated from cinnamon bark oil has been described.

1. Nitration of Cinnamaldehyde:

-

Cinnamaldehyde is reacted with a mixture of nitric acid and acetic acid anhydride.

-

The reaction is maintained at a temperature of 0-5 °C.

-

The product of this step is 2-nitrocinnamaldehyde.

2. Reduction of 2-Nitrocinnamaldehyde:

-

The 2-nitrocinnamaldehyde is reduced in a mild condition by refluxing with ammonium chloride (NH₄Cl) and iron (Fe) in a methanol-water solution.

-

This reaction yields 2-aminocinnamaldehyde.

3. Diazotization and Hydrolysis of 2-Aminocinnamaldehyde:

-

The final step involves the diazotization of 2-aminocinnamaldehyde using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 5 °C, followed by hydrolysis.

-

This produces the final product, this compound.

In Vitro Anti-proliferative and Apoptosis Assays

Cell Culture:

-

Human cancer cell lines (e.g., DU145 prostate cancer, HCT116 colon cancer, SCC-15 and HEp-2 oral cancer cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cell Viability Assay (MTT Assay):

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound for 24-48 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis:

-

Treat cells with this compound for the desired time.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide and RNase A.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Western Blot Analysis:

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, β-catenin, c-myc, Cyclin D1, PARP, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

In Vivo Tumor Xenograft Studies

Animal Model:

-

Athymic nude mice or other suitable rodent models are used.

-

Human cancer cells (e.g., HCT116, DU145) are subcutaneously injected into the flank of the mice.

Treatment Protocol:

-

Once tumors reach a palpable size, randomly assign mice to treatment and control groups.

-

Administer this compound (e.g., 10 or 20 mg/kg body weight) or vehicle control via intraperitoneal or oral administration, typically three to five times a week for several weeks.

-

Monitor tumor size using calipers and body weight regularly.

Endpoint Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight and volume are measured.

-

Tumor tissues can be used for further analysis, such as immunohistochemistry or Western blotting, to assess the in vivo effects on target signaling pathways.

Quantitative Data Summary

In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| SCC-15 | Cell Cycle Analysis | 30 µM | Increase in G₂/M phase from 27.97% to 40.88% | |

| SCC-15 | Apoptosis | 30 µM | Increase in sub-G₁ phase from 5.41% to 21.97% | |

| HEp-2 | Apoptosis | Not specified | Increase in sub-G₁ phase from 3.64% to 22.32% | |

| HCT-116 | STAT3 Reporter Assay | Dose-dependent | Inhibition of STAT3 transcription activity | |

| Glioblastoma Cells | Cell Growth | 5 µM (with 250 µM temozolomide) | Significant reduction in cellular growth |

In Vivo Efficacy of this compound

| Animal Model | Cell Line | Dosage | Route | Outcome | Reference |

| Athymic nude mice | HCT116 | 10 or 20 mg/kg | Intraperitoneal | Significant suppression of tumor growth | |

| Nude mice | DU145 | 50 mg/kg | Oral | 48.4% decrease in tumor volume; 49.5% decrease in tumor weight | |

| Rat oral tumor model | RK3E-ras-Fluc | 50 mg/kg | Direct injection | Significant inhibition of tumor mass growth | |

| Mouse orthotopic xenograft | Glioblastoma | 50 mg/kg (with 30 mg/kg temozolomide) | Not specified | Prevention of tumor growth |

References

The Biosynthesis of 2-Hydroxycinnamaldehyde in Plants: A Technical Guide for Researchers

An In-depth Examination of the Phenylpropanoid Branch Pathway Leading to a Key Aromatic Aldehyde

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxycinnamaldehyde in plants, a significant aromatic aldehyde derived from the phenylpropanoid pathway. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the enzymatic steps, regulatory mechanisms, and experimental methodologies pertinent to the study of this compound. The biosynthesis of this compound is intricately linked to the production of coumarins, a class of secondary metabolites with diverse pharmacological activities. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of valuable plant-derived compounds. This guide includes a review of the key enzymes, such as cinnamate 2-hydroxylase, and the signaling pathways involving jasmonates and UV-B light that regulate its formation. Detailed experimental protocols and structured data presentations are provided to facilitate further research in this area.

Introduction

This compound is a naturally occurring aromatic aldehyde found in various plant species. As a derivative of the phenylpropanoid pathway, it serves as a precursor to a variety of secondary metabolites, most notably coumarins.[1] The phenylpropanoid pathway is a major route for the synthesis of a wide array of plant natural products, which play crucial roles in plant development, defense against pathogens and herbivores, and adaptation to environmental stresses.[2][3][4] The structural diversity of these compounds has also made them a rich source for the discovery of new therapeutic agents.

This guide focuses on the specific branch of the phenylpropanoid pathway leading to the formation of this compound. A thorough understanding of this biosynthetic route, from the precursor L-phenylalanine to the final aldehyde product, is essential for researchers aiming to manipulate this pathway for enhanced production of desired compounds or to discover novel bioactive molecules. We will delve into the core enzymatic reactions, the regulatory networks that control the metabolic flux, and the established experimental techniques for studying this pathway.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the central phenylpropanoid pathway, which converts L-phenylalanine into trans-cinnamic acid. This is followed by a key hydroxylation step at the ortho-position of the aromatic ring, a reaction that diverges from the more common para-hydroxylation.

The General Phenylpropanoid Pathway: The Entry Point

The formation of this compound is rooted in the general phenylpropanoid pathway, which commences with the deamination of L-phenylalanine.

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[1]

-

trans-Cinnamic Acid as a Branch Point: trans-Cinnamic acid serves as a crucial branch-point intermediate. It can be directed towards various branches of the phenylpropanoid pathway, including the biosynthesis of lignin, flavonoids, and, pertinent to this guide, coumarins and this compound.

The Key Ortho-Hydroxylation Step

The defining step in the biosynthesis of this compound is the hydroxylation of trans-cinnamic acid at the C2 position of the phenyl ring.

-

trans-Cinnamic Acid to 2-Coumaric Acid (o-Coumaric Acid): This reaction is catalyzed by Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase. This enzyme facilitates the introduction of a hydroxyl group at the ortho-position of the cinnamic acid ring, yielding 2-coumaric acid. This step is a key distinguishing feature from the more extensively studied Cinnamate 4-Hydroxylase (C4H), which hydroxylates cinnamic acid at the para-position to produce p-coumaric acid.

Formation of the Aldehyde

The final steps involve the reduction of the carboxylic acid group of an activated intermediate to an aldehyde.

-

Activation of 2-Coumaric Acid: It is proposed that 2-coumaric acid is first activated to its corresponding CoA-thioester, 2-coumaroyl-CoA , by the enzyme 4-Coumarate:CoA Ligase (4CL) . While named for its activity with 4-coumarate, many 4CL isoforms exhibit broader substrate specificity and can likely act on 2-coumaric acid.

-

Reduction to this compound: The activated 2-coumaroyl-CoA is then reduced to this compound. This two-step reduction is likely catalyzed by a Cinnamoyl-CoA Reductase (CCR) to form the intermediate 2-hydroxycinnamoyl-CoA, followed by the action of a Cinnamyl Alcohol Dehydrogenase (CAD) -like enzyme.

Biosynthesis of this compound.

Regulation of the Biosynthesis Pathway

The biosynthesis of this compound is tightly regulated at multiple levels, from gene transcription to enzyme activity. This regulation is integrated with the broader control of the phenylpropanoid and coumarin biosynthetic pathways and is influenced by both internal developmental cues and external environmental signals.

Transcriptional Regulation

The expression of genes encoding the biosynthetic enzymes is a primary point of control. Several families of transcription factors are known to regulate the phenylpropanoid pathway and are likely involved in controlling the flux towards this compound.

-

MYB Transcription Factors: MYB proteins are a large family of transcription factors in plants that play diverse roles, including the regulation of secondary metabolism. Specific R2R3-MYB transcription factors have been shown to activate or repress the expression of genes in the phenylpropanoid and coumarin pathways.

-

bHLH, AP2, and WRKY Transcription Factors: In addition to MYBs, members of the basic helix-loop-helix (bHLH), APETALA2 (AP2), and WRKY families of transcription factors have been implicated in the regulation of coumarin biosynthesis and, by extension, the pathway leading to this compound.

Signaling Pathways

The production of this compound and related compounds is often induced in response to biotic and abiotic stresses. This induction is mediated by complex signaling networks.

-

Jasmonate Signaling: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense responses. Application of methyl jasmonate (MeJA) has been shown to induce the expression of genes in the phenylpropanoid pathway and lead to the accumulation of various secondary metabolites. The JA signaling pathway, often involving the transcription factor MYC2, can upregulate the expression of biosynthetic genes in response to herbivory or pathogen attack.

-

UV-B Signaling: Exposure to UV-B radiation is a significant environmental stress that triggers the production of UV-protective compounds, including flavonoids and coumarins. The UVR8 photoreceptor perceives the UV-B signal, which can lead to the activation of transcription factors that upregulate the expression of phenylpropanoid pathway genes.

References

- 1. Purification of Cytochromes P450: Products of Bacterial Recombinant Expression Systems | Springer Nature Experiments [experiments.springernature.com]

- 2. repositorio.unesp.br [repositorio.unesp.br]

- 3. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repositum.tuwien.at [repositum.tuwien.at]

Spectroscopic Profile of 2-Hydroxycinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxycinnamaldehyde (also known as o-hydroxycinnamaldehyde), a naturally occurring phenolic compound with significant interest in medicinal chemistry and drug development. This document compiles and analyzes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for its identification, characterization, and application in research.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.68 | d | 7.8 | H-9 (Aldehyde) |

| 7.74 | d | 16.0 | H-7 |

| 7.50-7.45 | m | H-4, H-6 | |

| 6.95-6.85 | m | H-3, H-5 | |

| 6.88 | dd | 16.0, 7.8 | H-8 |

| ~5.8 (broad s) | s | OH |

Note: The chemical shift of the hydroxyl proton (OH) can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 194.4 | C-9 (C=O) |

| 157.0 | C-2 |

| 153.1 | C-7 |

| 134.0 | C-4 |

| 131.2 | C-6 |

| 128.7 | C-8 |

| 122.0 | C-1 |

| 120.5 | C-5 |

| 116.5 | C-3 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic) |

| ~3050 | Medium | C-H stretch (aromatic and vinylic) |

| ~2850, ~2750 | Weak | C-H stretch (aldehyde) |

| ~1680 | Strong | C=O stretch (conjugated aldehyde) |

| ~1620 | Strong | C=C stretch (vinylic) |

| ~1580, ~1490 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~970 | Strong | C-H bend (trans-vinylic) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 147 | High | [M-H]⁺ |

| 119 | Medium | [M-CHO]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Low | [C₅H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Synthesis of (E)-2-Hydroxycinnamaldehyde

(E)-2-Hydroxycinnamaldehyde can be synthesized via a Claisen-Schmidt condensation reaction between 2-hydroxybenzaldehyde and acetaldehyde in the presence of a base, followed by purification using silica gel chromatography[1].

NMR Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), to a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum of solid this compound is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the ATR crystal, and firm pressure is applied. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. The sample, dissolved in a volatile solvent, is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are analyzed by a mass analyzer, such as a quadrupole.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.

References

2-Hydroxycinnamaldehyde: A Comprehensive Technical Guide on its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (HCA) is a naturally occurring phenylpropanoid found in the bark of Cinnamomum cassia.[1][2][3] This bioactive compound has garnered significant attention within the scientific community for its diverse pharmacological properties, including potent anti-tumor and anti-inflammatory activities.[1][3] This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailed experimental protocols for its procurement, and a comprehensive analysis of its mechanisms of action, with a focus on key signaling pathways. All quantitative data are summarized for comparative analysis, and cellular signaling and experimental workflows are visually represented to facilitate understanding.

Discovery and Isolation

This compound was first identified as a constituent of Cinnamomum cassia, a plant widely used in traditional medicine and as a spice. Its isolation from the stem bark of this plant has been a primary method for obtaining the natural compound.

Experimental Protocol: Isolation from Cinnamomum cassia

This protocol outlines a general procedure for the extraction and isolation of this compound from the bark of Cinnamomum cassia.

Materials:

-

Dried bark of Cinnamomum cassia

-

Methanol

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane-ethyl acetate gradients)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

The dried and powdered bark of Cinnamomum cassia is extracted with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

-

-

Solvent Partitioning:

-

The concentrated extract is suspended in water and partitioned successively with hexane and ethyl acetate.

-

The ethyl acetate fraction, which contains this compound, is collected and concentrated.

-

-

Chromatographic Purification:

-

The crude ethyl acetate extract is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and concentrated to yield the purified compound.

-

Chemical Synthesis

In addition to its natural isolation, this compound can be synthesized chemically, which allows for the production of larger quantities and analogues for further investigation. A common synthetic route involves the condensation of 2-hydroxybenzaldehyde with acetaldehyde.

Experimental Protocol: Synthesis from 2-Hydroxybenzaldehyde

This protocol describes a synthetic method for preparing this compound.

Materials:

-

2-Hydroxybenzaldehyde

-

Acetaldehyde

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Condensation Reaction:

-

A solution of 2-hydroxybenzaldehyde in ethanol is treated with an aqueous solution of sodium hydroxide.

-

Acetaldehyde is added dropwise to the cooled reaction mixture with stirring.

-

The reaction is allowed to proceed at a controlled temperature until completion.

-

-

Workup and Extraction:

-

The reaction mixture is acidified with dilute hydrochloric acid.

-

The product is extracted with dichloromethane.

-

The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

-

Purification:

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

-

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, with its anti-cancer and anti-inflammatory effects being the most extensively studied. These activities are attributed to its ability to modulate multiple signaling pathways crucial for cell proliferation, survival, and inflammation.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.

The Wnt/β-catenin signaling pathway is frequently dysregulated in human cancers, leading to uncontrolled cell growth. This compound has been shown to suppress this pathway. It inhibits the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes such as c-myc and cyclin D1.

Caption: Wnt/β-catenin signaling inhibition by this compound.

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival and proliferation. This compound has been identified as a direct inhibitor of STAT3. It binds to STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation, which in turn downregulates the expression of STAT3 target genes.

References

A Technical Guide to the Solubility of 2-Hydroxycinnamaldehyde for Research and Development

Introduction

2-Hydroxycinnamaldehyde (HCA), also known as o-coumaraldehyde, is an aromatic aldehyde with the chemical formula C₉H₈O₂. As a derivative of cinnamaldehyde, it is investigated for a wide range of biological activities, making it a compound of significant interest in medicinal chemistry and drug development. Understanding its solubility in various organic solvents is a critical first step for any application, including reaction chemistry, formulation, purification, and in vitro/in vivo screening. Low solubility can lead to challenges in bioavailability, unpredictable results in biological assays, and difficulties in handling and formulation.[1][2]

This technical guide provides an overview of the known solubility characteristics of this compound, a detailed experimental protocol for its quantitative determination, and visualizations of both the experimental workflow and a key biological pathway it modulates.

Solubility Profile of this compound

A comprehensive set of quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—which includes a polar phenolic hydroxyl group and a moderately polar α,β-unsaturated aldehyde, attached to an aromatic ring—its solubility behavior can be inferred. The principle of "like dissolves like" suggests that HCA will exhibit greater solubility in polar organic solvents capable of hydrogen bonding and dipole-dipole interactions.[3]

The following table summarizes the available qualitative solubility data. Researchers are encouraged to determine quantitative solubility for their specific applications and conditions.

| Solvent Class | Solvent Name | Chemical Formula | Solubility | Reference |

| Polar Protic | Methanol | CH₃OH | Slightly Soluble (Heated) | [4] |

| Nonpolar | Chloroform | CHCl₃ | Slightly Soluble (Heated) | [4] |

Note: The term "Slightly Soluble" is qualitative. For precise applications, quantitative determination is necessary.

Experimental Protocol: Equilibrium Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid compound is the isothermal shake-flask method . This technique measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution at a specific temperature and pressure when the system is at equilibrium.

Materials

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge

-

Syringes

-

Chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Add a known volume (e.g., 5 mL) of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This period can range from 24 to 72 hours, depending on the compound and solvent system.

-

-

Phase Separation:

-

Once equilibrium is achieved, remove the vials from the shaker and allow them to stand briefly to let the excess solid settle.

-

To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

-

Quantification of Solute:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.

-

A calibration curve must be prepared using standard solutions of HCA of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Report the solubility in standard units such as mg/mL, g/L, or molarity (mol/L), clearly stating the solvent and the temperature at which the measurement was performed.

-

Visualized Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining equilibrium solubility.

Biological Activity: Inhibition of STAT3 Signaling

This compound is not only a chemical entity but also a potent modulator of critical cellular pathways implicated in cancer. One of its well-documented mechanisms of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutively active STAT3 is a key driver in many human cancers. HCA has been shown to directly bind to STAT3, inhibiting its activation and subsequent downstream signaling, which leads to reduced cell proliferation and the induction of apoptosis.

The diagram below outlines the inhibitory action of HCA on the STAT3 pathway.

References

Thermal Stability and Degradation Profile of 2-Hydroxycinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the thermal stability and degradation profile of 2-Hydroxycinnamaldehyde is not extensively available in peer-reviewed literature. This guide provides a comprehensive overview based on studies of structurally similar compounds, including cinnamaldehyde, p-coumaraldehyde, and coniferaldehyde, to infer the likely thermal behavior of this compound. The experimental protocols and potential degradation pathways described herein are based on established analytical techniques for analogous molecules.

Introduction

This compound, a naturally occurring phenolic aldehyde found in the bark of Cinnamomum cassia, has garnered significant interest in the pharmaceutical and nutraceutical industries for its diverse biological activities. As with any bioactive compound under development, a thorough understanding of its chemical stability, particularly in response to thermal stress, is critical for defining storage conditions, processing parameters, and shelf-life. This technical guide consolidates information on the analytical approaches to assess thermal stability and provides an inferred degradation profile for this compound based on the behavior of its structural analogs.

Predicted Thermal Stability and Degradation Onset

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not publicly available, information on related compounds can provide an estimate of its thermal stability. The melting point of this compound is reported to be between 131-132°C[1]. Significant thermal decomposition is likely to occur at temperatures well above its melting point. Studies on other hydroxycinnamaldehydes, such as p-coumaraldehyde and coniferaldehyde, show decomposition occurring in the temperature range of 773 K (500°C) to 1123 K (850°C) under pyrolysis conditions[2][3]. It is plausible that this compound would exhibit thermal decomposition within a similar range.

Inferred Degradation Profile of Structurally Related Compounds

Studies on the pyrolysis of cinnamaldehyde, p-coumaraldehyde (4-hydroxycinnamaldehyde), and coniferaldehyde (4-hydroxy-3-methoxycinnamaldehyde) have identified key degradation pathways that are likely relevant to this compound[2][3].

Key Degradation Pathways for Hydroxycinnamaldehydes:

-

Decarbonylation: A primary decomposition pathway for cinnamaldehyde and p-coumaraldehyde is the concerted decarbonylation reaction, leading to the formation of styrene and its derivatives, along with carbon monoxide. This reaction can occur in the condensed phase.

-

Radical Chain Mechanisms: For hydroxycinnamaldehydes with methoxy groups, such as coniferaldehyde, the homolysis of the O–CH3 bond can initiate a radical chain mechanism at elevated temperatures (above 773 K). H-atom abstraction from the aldehyde group is also a significant consumption pathway at high temperatures.

-

Isomerization: In the pyrolysis of trans-cinnamaldehyde, cis-cinnamaldehyde has been identified as a major product, indicating that isomerization can occur at high temperatures.

Given its structure, the thermal degradation of this compound is likely to proceed through a combination of decarbonylation and potentially radical-based mechanisms at higher temperatures. The presence of the hydroxyl group on the aromatic ring will influence the bond dissociation energies and may affect the preferred degradation pathways compared to unsubstituted cinnamaldehyde.

Quantitative Data for Analogous Compounds

The following table summarizes the pyrolysis conditions and major products observed for cinnamaldehyde and its hydroxy-derivatives. This data serves as a reference for predicting the behavior of this compound.

| Compound | Pyrolysis Temperature Range (K) | Major Decomposition Products | Primary Decomposition Pathway | Reference |

| Cinnamaldehyde | 773–1123 | Styrene, Carbon Monoxide, cis-Cinnamaldehyde | Concerted Decarbonylation | |

| p-Coumaraldehyde | 873–1123 | 4-Vinylphenol, Carbon Monoxide | Concerted Decarbonylation | |

| Coniferaldehyde | 773–1023 | 4-Vinylguaiacol, Methane | Radical Chain Mechanism (O-CH3 homolysis) |

Experimental Protocols for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability and degradation profile of this compound would involve a suite of analytical techniques. The following methodologies are standard in the field for such assessments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition temperatures of a compound.

-

Objective: To determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan (e.g., platinum or alumina).

-

Instrumentation: A thermogravimetric analyzer.

-

Typical Experimental Parameters:

-

Temperature Range: Ambient to 1000°C.

-

Heating Rate: A linear heating rate, commonly 10°C/min.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and decomposition.

-

Objective: To determine the melting point and enthalpy of fusion, as well as to identify any exothermic or endothermic events associated with decomposition.

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter.

-

Typical Experimental Parameters:

-

Temperature Range: Typically from ambient to a temperature beyond the expected decomposition, e.g., 400°C.

-

Heating Rate: A controlled linear heating rate, such as 10°C/min.

-

Atmosphere: An inert nitrogen atmosphere.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak corresponds to melting, while exothermic peaks can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

To identify the degradation products, Py-GC-MS is the method of choice. This technique involves the thermal decomposition of the sample in a controlled environment, followed by the separation and identification of the volatile products.

-

Objective: To identify the chemical structures of the volatile products formed during thermal degradation.

-

Sample Preparation: A microgram-level quantity of the sample is placed in a pyrolysis sample cup.

-

Instrumentation: A micropyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS) system. Studies on related compounds have utilized online GCxGC-FID/TOF-MS for comprehensive analysis.

-

Typical Experimental Parameters:

-

Pyrolysis Temperatures: A range of temperatures, for instance, from 500°C to 900°C, to observe the evolution of different products.

-

GC Separation: A capillary column suitable for separating aromatic and volatile organic compounds. A temperature-programmed oven is used to achieve good resolution.

-

MS Detection: Electron ionization (EI) mass spectrometry to generate fragmentation patterns for compound identification by comparison with spectral libraries (e.g., NIST).

-

-

Data Analysis: The total ion chromatogram (TIC) from the GC-MS analysis will show peaks corresponding to the different degradation products. The mass spectrum of each peak is used to identify the compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal stability and degradation profile of a compound like this compound.

Caption: Workflow for thermal stability and degradation analysis.

Hypothetical Degradation Pathway

Based on the known degradation mechanisms of cinnamaldehyde and p-coumaraldehyde, a plausible primary thermal degradation pathway for this compound is proposed below. This pathway is hypothetical and requires experimental verification.

Caption: Proposed decarbonylation pathway for this compound.

Conclusion

A comprehensive understanding of the thermal stability and degradation profile of this compound is essential for its development as a pharmaceutical or nutraceutical agent. Although direct experimental data is currently lacking, analysis of structurally related compounds provides a strong foundation for predicting its behavior. The primary degradation at elevated temperatures is likely to be initiated by decarbonylation, similar to other hydroxycinnamaldehydes. For a complete stability profile, it is imperative to conduct formal studies using standard thermal analysis techniques such as TGA and DSC, coupled with Py-GC-MS for the definitive identification of degradation products. The experimental protocols and inferred pathways detailed in this guide provide a robust framework for undertaking such an investigation.

References

A Technical Guide to Quantum Chemical Calculations for 2-Hydroxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of quantum chemical calculations to elucidate the molecular properties of 2-Hydroxycinnamaldehyde, a compound of significant interest in drug development due to its anti-tumor and anti-inflammatory activities. By leveraging computational methods, we can gain profound insights into its structural, electronic, and spectroscopic characteristics, which are crucial for understanding its biological activity and for the rational design of novel therapeutics.

Introduction

This compound is a naturally occurring phenylpropanoid that has demonstrated promising biological activities, including the inhibition of critical signaling pathways implicated in cancer, such as the Wnt/β-catenin and STAT3 pathways[1][2]. Quantum chemical calculations offer a powerful, non-experimental approach to investigate the fundamental properties of this molecule, providing a theoretical framework to complement and guide experimental studies.

This guide will cover the theoretical and experimental basis for understanding this compound, focusing on Density Functional Theory (DFT) calculations to determine its optimized geometry, vibrational modes, electronic structure, and spectroscopic signatures.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The theoretical calculations detailed herein are predominantly based on Density Functional Theory (DFT), a robust method for predicting molecular properties with a favorable balance of accuracy and computational cost.

Computational Protocol Workflow:

Figure 1: Workflow for Quantum Chemical Calculations.

A typical computational protocol involves the following steps:

-

Geometry Optimization: The initial structure of this compound is optimized to find its most stable conformation (a minimum on the potential energy surface). A common and reliable method is the B3LYP functional with a 6-311++G(d,p) basis set[3][4][5].

-

Frequency Analysis: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

-

Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the electron density distribution, atomic charges, and intramolecular interactions, such as hyperconjugation.

-

Spectroscopic Simulation: Time-Dependent DFT (TD-DFT) is employed to simulate the UV-Vis absorption spectrum and predict NMR chemical shifts.

Experimental Protocols

Synthesis of this compound: A common synthetic route involves a three-step process starting from cinnamaldehyde:

-

Nitration: Cinnamaldehyde is nitrated using a mixture of nitric acid and acetic anhydride at low temperatures (0-5 °C).

-

Reduction: The resulting 2-nitrocinnamaldehyde is then reduced to 2-aminocinnamaldehyde, often using iron powder and ammonium chloride in a methanol-water solution under reflux.

-

Diazotization-Hydrolysis: The amino group is converted to a diazonium salt with sodium nitrite and hydrochloric acid at low temperature, which is then hydrolyzed to the final this compound product.

Spectroscopic Analysis:

-

FT-IR Spectroscopy: The FT-IR spectrum is typically recorded in the 4000-400 cm⁻¹ range using a KBr pellet technique. The spectrum reveals characteristic vibrational modes of the functional groups present in the molecule.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded using a spectrometer (e.g., 400 or 500 MHz) with the sample dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆. Chemical shifts are reported in ppm relative to a standard like tetramethylsilane (TMS).

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum is measured using a spectrophotometer, with the sample dissolved in a solvent such as ethanol or methanol. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions within the molecule.

Data Presentation: Calculated and Experimental Parameters

The following tables summarize key quantitative data for cinnamaldehyde, a closely related molecule to this compound, which serves as a valuable reference. The theoretical data is based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Structural Parameters (Bond Lengths and Angles)

| Parameter | Calculated (Å or °) | Experimental (X-ray) (Å or °) |

| Bond Lengths | ||

| C=O | 1.218 | 1.211 |

| C-C (aldehyde) | 1.475 | 1.472 |

| C=C (vinyl) | 1.343 | 1.341 |

| C-C (phenyl) | 1.478 | 1.476 |

| C-C (in ring) | 1.391 - 1.405 | 1.383 - 1.401 |

| Bond Angles | ||

| O=C-C | 124.3 | 124.1 |

| C-C=C | 126.8 | 127.2 |

| C=C-C (phenyl) | 127.5 | 127.8 |

| C-C-C (in ring) | 118.9 - 120.8 | 118.5 - 120.9 |

Theoretical data for cinnamaldehyde adapted from DFT studies. Experimental data for a cinnamaldehyde derivative.

Table 2: Vibrational Frequencies (Selected Modes)

| Vibrational Mode | Calculated (cm⁻¹) | Experimental (FT-IR) (cm⁻¹) | Assignment |

| Aromatic C-H stretch | 3054 - 3006 | 3060, 3027 | Stretching vibrations of C-H bonds in the phenyl ring. |

| Aldehyde C-H stretch | 2744 | 2818 | Stretching of the C-H bond in the aldehyde group. |

| C=O stretch | 1709 | 1667 - 1746 | Carbonyl group stretching vibration. |

| C=C stretch (vinyl) | 1633 | 1627 | Stretching of the vinyl C=C double bond. |

| C-C stretch | 1150 - 1250 | ~1200 | Stretching of single C-C bonds. |

| C-H bend (out-of-plane) | 970 - 750 | ~975, 748 | Bending vibrations of aromatic C-H bonds. |

Theoretical data for cinnamaldehyde adapted from DFT studies. Experimental data for cinnamaldehyde.

Table 3: Electronic Properties

| Property | Calculated Value (eV) |

| HOMO Energy | -6.35 |

| LUMO Energy | -2.15 |

| HOMO-LUMO Energy Gap (ΔE) | 4.20 |

Theoretical data for trans-cinnamaldehyde in the gas phase.

Analysis and Interpretation

Molecular Geometry

The calculated geometric parameters for cinnamaldehyde show good agreement with experimental X-ray diffraction data for related structures, validating the chosen level of theory. The molecule is predicted to be planar, which maximizes the conjugation between the phenyl ring, the vinyl group, and the carbonyl group. This planarity is a key factor in its electronic properties and reactivity.

Vibrational Spectroscopy

The calculated vibrational spectra provide a detailed assignment of the experimental IR and Raman bands. The strong C=O stretching vibration is a characteristic feature. The positions of the aromatic and vinyl C-H stretching and bending modes are also well-reproduced by the calculations. Potential Energy Distribution (PED) analysis can be used to quantify the contribution of individual internal coordinates to each normal mode, providing a more precise assignment.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO is primarily localized on the cinnamoyl moiety, indicating that this is the region most susceptible to electrophilic attack and is the primary electron donor. The LUMO is distributed over the entire conjugated system, suggesting that the molecule can act as an electron acceptor. The HOMO-LUMO energy gap of approximately 4.20 eV for cinnamaldehyde indicates a relatively stable molecule, but one that is still reactive enough to participate in biological interactions. A smaller gap generally correlates with higher chemical reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atom to the antibonding orbitals of the adjacent C-C and C=O bonds. This hyperconjugation contributes to the stability of the molecule and influences its reactivity. The calculated natural atomic charges can be used to identify electrophilic and nucleophilic sites within the molecule.

Signaling Pathway Inhibition

Quantum chemical calculations provide a basis for understanding the reactivity and interaction of this compound with biological targets. Its electronic structure and charge distribution are key to its ability to inhibit signaling pathways involved in cancer progression.

STAT3 Signaling Pathway

This compound has been shown to directly bind to STAT3, inhibiting its phosphorylation, dimerization, and subsequent translocation to the nucleus. This prevents the transcription of STAT3 target genes that are involved in cell proliferation and survival.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. hydroxycitric acid hca: Topics by Science.gov [science.gov]

- 4. Solvents effects: Density Functional Theory studies of Trans-Cinnamaldehyde [chemistry.semnan.ac.ir]

- 5. Structures and vibrational frequencies of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde and 2-methoxy-1-naphthaldehyde based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Anti-Cancer Activity of 2-Hydroxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anti-cancer activities of 2-Hydroxycinnamaldehyde (2-HCA), a natural compound derived from cinnamon. The following sections detail its effects on various cancer cell lines, outline key molecular mechanisms, and provide standardized protocols for experimental validation.

Summary of Anti-Cancer Activity

This compound (2-HCA) has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of human cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways critical for cancer cell survival and proliferation.

Data Presentation: In Vitro Efficacy of this compound

The cytotoxic and anti-proliferative effects of 2-HCA have been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution and apoptosis in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Citation |

| Colon Cancer | SW480 | 18.7 | 24 | [1] |

| Colon Cancer | SW620 | 16.5 | 24 | [1] |